molecular formula C39H54O6 B3037828 3beta-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2alpha-hydroxyurs-12-ene-28-oic acid CAS No. 63303-42-4

3beta-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2alpha-hydroxyurs-12-ene-28-oic acid

Cat. No.: B3037828
CAS No.: 63303-42-4
M. Wt: 618.8 g/mol
InChI Key: FEVUQLLYZLSRLB-SVRRIJHPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2alpha-hydroxyurs-12-ene-28-oic acid involves multiple steps, typically starting from ursolic acid. The key steps include:

Industrial Production Methods

Industrial production of this compound is less common due to its complex synthesis. it can be produced in small quantities for research purposes using the synthetic routes mentioned above. The process involves careful control of reaction conditions to ensure the desired product is obtained with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

3beta-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2alpha-hydroxyurs-12-ene-28-oic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

3beta-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2alpha-hydroxyurs-12-ene-28-oic acid has several scientific research applications:

    Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 3beta-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2alpha-hydroxyurs-12-ene-28-oic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Ursolic Acid: A precursor in the synthesis of 3beta-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2alpha-hydroxyurs-12-ene-28-oic acid, known for its anti-inflammatory and anticancer properties.

    Oleanolic Acid: Another triterpenoid with similar biological activities but differing in its molecular structure.

    Betulinic Acid: A triterpenoid with notable anticancer and antiviral activities.

Uniqueness

This compound is unique due to its specific structural features, such as the hydroxyphenyl group and the ester linkage, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-hydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H54O6/c1-23-16-19-39(34(43)44)21-20-37(6)27(32(39)24(23)2)13-14-30-36(5)22-28(41)33(35(3,4)29(36)17-18-38(30,37)7)45-31(42)15-10-25-8-11-26(40)12-9-25/h8-13,15,23-24,28-30,32-33,40-41H,14,16-22H2,1-7H3,(H,43,44)/b15-10+/t23-,24+,28-,29+,30-,32+,33+,36+,37-,38-,39+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVUQLLYZLSRLB-SVRRIJHPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)OC(=O)/C=C/C6=CC=C(C=C6)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501119580
Record name (2α,3β)-2-Hydroxy-3-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]urs-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

618.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63303-42-4
Record name (2α,3β)-2-Hydroxy-3-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]urs-12-en-28-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63303-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2α,3β)-2-Hydroxy-3-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]urs-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3beta-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2alpha-hydroxyurs-12-ene-28-oic acid
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3beta-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2alpha-hydroxyurs-12-ene-28-oic acid
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3beta-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2alpha-hydroxyurs-12-ene-28-oic acid
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3beta-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2alpha-hydroxyurs-12-ene-28-oic acid
Reactant of Route 5
3beta-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2alpha-hydroxyurs-12-ene-28-oic acid
Reactant of Route 6
3beta-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2alpha-hydroxyurs-12-ene-28-oic acid

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